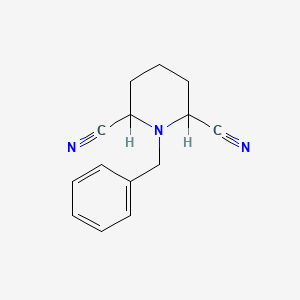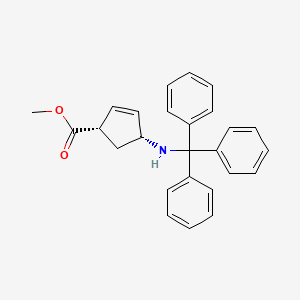
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is a synthetic organic compound that belongs to the class of cyclopentene derivatives. This compound is characterized by the presence of a tritylamino group attached to a cyclopentene ring, which is further esterified with a methyl carboxylate group. The unique structural features of this compound make it of interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Tritylamino Group: The tritylamino group can be introduced via nucleophilic substitution reactions using trityl chloride and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tritylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate involves its interaction with specific molecular targets and pathways. The tritylamino group may interact with enzymes or receptors, modulating their activity. The cyclopentene ring and ester group may also play a role in the compound’s overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl (1S,4R)-4-(phenylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(benzylamino)cyclopent-2-ene-1-carboxylate
- Methyl (1S,4R)-4-(diphenylamino)cyclopent-2-ene-1-carboxylate
Uniqueness
(1S,4R)-methyl 4-(tritylamino)cyclopent-2-enecarboxylate is unique due to the presence of the tritylamino group, which imparts distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C26H25NO2 |
|---|---|
Peso molecular |
383.5 g/mol |
Nombre IUPAC |
methyl (1S,4R)-4-(tritylamino)cyclopent-2-ene-1-carboxylate |
InChI |
InChI=1S/C26H25NO2/c1-29-25(28)20-17-18-24(19-20)27-26(21-11-5-2-6-12-21,22-13-7-3-8-14-22)23-15-9-4-10-16-23/h2-18,20,24,27H,19H2,1H3/t20-,24+/m1/s1 |
Clave InChI |
IHYJPPPYWCLXET-YKSBVNFPSA-N |
SMILES isomérico |
COC(=O)[C@H]1C[C@H](C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
COC(=O)C1CC(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


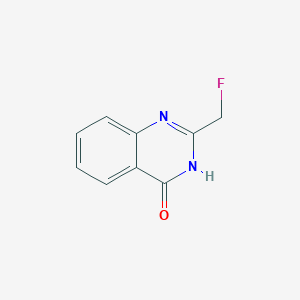


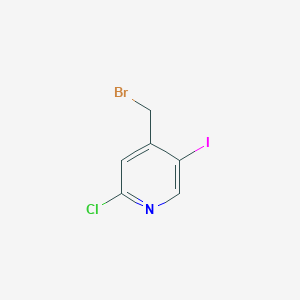
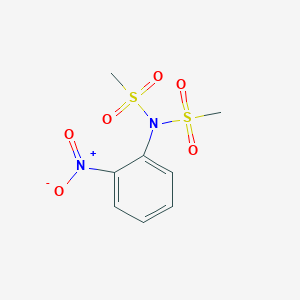
![2-ethoxy-9,10-dimethoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B8782043.png)
![7-Phenyl-2,3-dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B8782051.png)
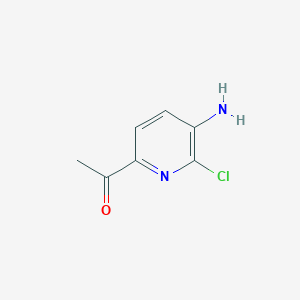
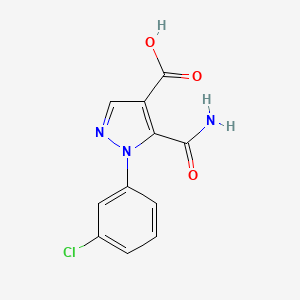
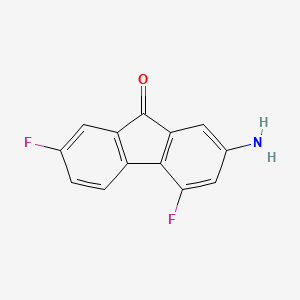
![7-Methylpyrido[2,3-D]pyrimidin-4(3H)-one](/img/structure/B8782086.png)
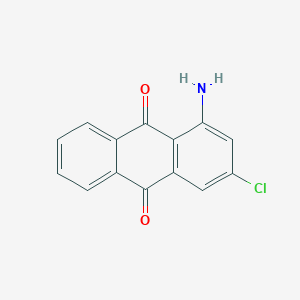
![1'-Benzyl-6-bromospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8782099.png)
